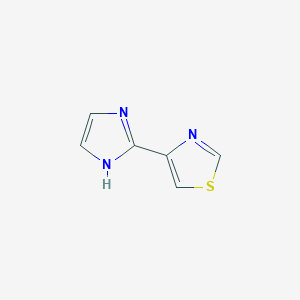
4-(1H-Imidazol-2-YL)-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazol-2-YL)-thiazole is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-2-YL)-thiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminothiazole with glyoxal in the presence of ammonium acetate. This reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the process is both cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1H-Imidazol-2-YL)-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(1H-Imidazol-2-YL)-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 4-(1H-Imidazol-2-YL)-thiazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 4-(1H-Benzimidazol-2-YL)-thiazole
- 4-(1H-Benzothiazol-2-YL)-imidazole
- 4-(1H-Imidazol-2-YL)-benzothiazole
Comparison: 4-(1H-Imidazol-2-YL)-thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits enhanced stability and a broader range of applications in various fields .
Propiedades
Fórmula molecular |
C6H5N3S |
|---|---|
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
4-(1H-imidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H5N3S/c1-2-8-6(7-1)5-3-10-4-9-5/h1-4H,(H,7,8) |
Clave InChI |
GNJZOFQWXUDAEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)C2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


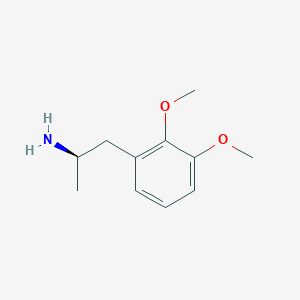

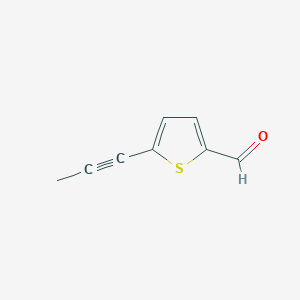


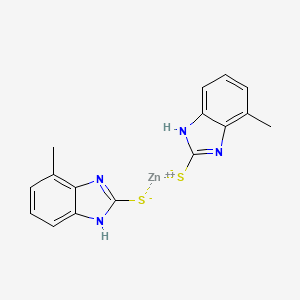
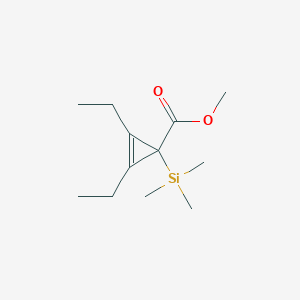
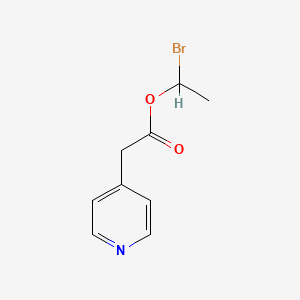
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
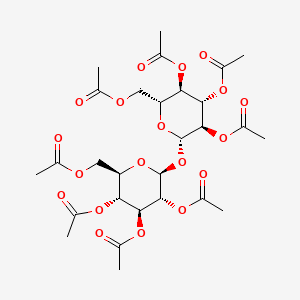
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
